N-Methyl Rivastigmine Chloride
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Overview
Description
N-Methyl Rivastigmine Chloride is a chemical compound with the molecular formula C15H25N2O2Cl and a molecular weight of 300.82 g/mol . It is a derivative of Rivastigmine, a well-known cholinesterase inhibitor used in the treatment of Alzheimer’s disease and Parkinson’s disease . This compound is primarily used in scientific research and has applications in neurology, particularly in the study of neurotransmission and cognitive functions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl Rivastigmine Chloride involves several steps. One common method starts with the preparation of (S)-3-[1-(dimethylamino)ethyl]phenol, which is then acylated with methylethylamino acid chloride to produce the desired compound. The reaction typically involves the use of sodium hydride in dry tetrahydrofuran, followed by the addition of (S)-3-[1-(dimethylamino)ethyl]phenol and methylethylamino acid chloride. The reaction mixture is stirred at room temperature for several hours, and the product is purified using silica gel column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure homogenization and ultrasound techniques to optimize the production of the compound . These methods ensure high yield and purity of the final product, making it suitable for research and pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
N-Methyl Rivastigmine Chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler amines.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LAH) are used.
Substitution: Reagents like alkyl halides and acids are commonly used.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as its oxides, reduced amines, and substituted analogs .
Scientific Research Applications
N-Methyl Rivastigmine Chloride has a wide range of applications in scientific research:
Chemistry: Used as a reference material in analytical chemistry for the study of cholinesterase inhibitors.
Medicine: Investigated for its potential therapeutic effects in neurodegenerative diseases.
Industry: Used in the development of new pharmaceuticals and as a standard in quality control processes.
Mechanism of Action
N-Methyl Rivastigmine Chloride exerts its effects by inhibiting cholinesterase enzymes, specifically acetylcholinesterase and butyrylcholinesterase . This inhibition prevents the hydrolysis of acetylcholine, leading to an increased concentration of acetylcholine at cholinergic synapses . The compound binds reversibly to the active site of the enzyme, thereby enhancing cholinergic function and improving cognitive functions in patients with Alzheimer’s and Parkinson’s diseases .
Comparison with Similar Compounds
Similar Compounds
Rivastigmine: The parent compound, used in the treatment of Alzheimer’s and Parkinson’s diseases.
Donepezil: Another cholinesterase inhibitor used for similar therapeutic purposes.
Galantamine: A cholinesterase inhibitor with a similar mechanism of action.
Uniqueness
N-Methyl Rivastigmine Chloride is unique due to its specific molecular structure, which allows for selective inhibition of cholinesterase enzymes . This selectivity makes it a valuable compound in the study of neurodegenerative diseases and the development of new therapeutic agents .
Properties
Molecular Formula |
C15H25ClN2O2 |
---|---|
Molecular Weight |
300.82 g/mol |
IUPAC Name |
[(1S)-1-[3-[ethyl(methyl)carbamoyl]oxyphenyl]ethyl]-trimethylazanium;chloride |
InChI |
InChI=1S/C15H25N2O2.ClH/c1-7-16(3)15(18)19-14-10-8-9-13(11-14)12(2)17(4,5)6;/h8-12H,7H2,1-6H3;1H/q+1;/p-1/t12-;/m0./s1 |
InChI Key |
QKUAWLCQYQLVJP-YDALLXLXSA-M |
Isomeric SMILES |
CCN(C)C(=O)OC1=CC=CC(=C1)[C@H](C)[N+](C)(C)C.[Cl-] |
Canonical SMILES |
CCN(C)C(=O)OC1=CC=CC(=C1)C(C)[N+](C)(C)C.[Cl-] |
Origin of Product |
United States |
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